1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-18-17(23-19-12)14-5-8-16(21)20(11-14)10-9-13-3-6-15(22-2)7-4-13/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYTXMMZGKRFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(C(=O)C=C2)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyridinone core, followed by the introduction of the methoxyphenyl ethyl group and the oxadiazolyl methyl group through a series of substitution and coupling reactions. Key reagents often include methoxyphenyl ethyl halides and oxadiazole derivatives, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis for commercial production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 1-[2-(4-hydroxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, while reduction of the oxadiazole ring can produce various amine derivatives.
Scientific Research Applications
Anticancer Properties
The 1,3,4-oxadiazole scaffold is known for its significant anticancer potential. Research indicates that derivatives of this compound can inhibit cancer cell proliferation across various types of tumors. For instance, studies have demonstrated that compounds containing the oxadiazole moiety exhibit cytotoxic effects against leukemia cell lines, showing promising in vitro activity at concentrations as low as . Furthermore, specific derivatives have been reported to achieve over 90% inhibition against breast and melanoma cancer cell lines .
Antimicrobial Activity
Compounds with the 1,3,4-oxadiazole structure have also been evaluated for their antimicrobial properties. They exhibit activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory and Antioxidant Effects
In addition to anticancer and antimicrobial activities, some derivatives have demonstrated anti-inflammatory and antioxidant effects. These properties are crucial in addressing chronic diseases where inflammation plays a significant role .
Mechanistic Insights
The mechanisms underlying the biological activities of 1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one often involve the modulation of specific biochemical pathways. For example:
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to selectively inhibit enzymes such as carbonic anhydrases, which are implicated in cancer progression .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of these compounds. Modifications to the oxadiazole ring and substituents on the pyridine or phenyl groups can significantly affect their biological activity. For instance:
- The introduction of various substituents on the aromatic rings can enhance binding affinity to target proteins, improving therapeutic potential .
Case Study 1: Anticancer Screening
A series of synthesized oxadiazole derivatives were screened against multiple cancer cell lines (e.g., T-47D breast cancer). One compound exhibited a remarkable IC50 value of 8.2 nM against histone deacetylase (HDAC), indicating its potential as a lead compound in anticancer drug development .
Case Study 2: Antimicrobial Evaluation
In another study, various oxadiazole derivatives were tested for their antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. Compounds with specific substitutions showed significant inhibition zones in agar diffusion assays .
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pyridin-2(1H)-one Derivatives
The pyridin-2(1H)-one scaffold is shared with several compounds in the evidence, but substituent variations lead to distinct properties:
Key Observations :
- Electron-donating groups (e.g., 4-methoxy) improve metabolic stability compared to electron-withdrawing substituents (e.g., bromine or CF3O) .
- Polar substituents (e.g., dimethylaminoethyl in Compound 36) enhance solubility but may reduce membrane permeability .
1,2,4-Oxadiazole Modifications
The 1,2,4-oxadiazole ring is a common feature, but its substitution pattern alters pharmacological profiles:
Biological Activity
The compound 1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure
The molecular formula of the compound is , and its structure includes a pyridine ring substituted with a 4-methoxyphenyl group and a 3-methyl-1,2,4-oxadiazole moiety. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, it was evaluated against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The findings indicated that:
- MCF-7 Cell Line : The compound demonstrated an IC50 value of approximately 15.63 µM , comparable to Tamoxifen, which is known for its effectiveness against breast cancer .
- A549 Cell Line : Exhibited similar cytotoxic effects with IC50 values ranging from 10 to 20 µM , indicating potential as a therapeutic agent against lung cancer .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes:
- Carbonic Anhydrase Inhibition : It was found to selectively inhibit human carbonic anhydrases (hCA I and II) at nanomolar concentrations. Notably, it showed K_i values of 89 pM for hCA IX and 0.75 nM for hCA II, suggesting a strong inhibitory effect which could be beneficial in cancer therapy .
The mechanism underlying the anticancer activity appears to involve the induction of apoptosis in cancer cells. Western blot analysis revealed that treatment with the compound increased p53 expression levels and led to caspase-3 cleavage in MCF-7 cells, promoting apoptotic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the oxadiazole and pyridine rings can significantly influence biological activity. For instance:
- Substituents on the phenyl ring such as methoxy groups enhance activity, whereas halogen substitutions tend to reduce it .
- The presence of the oxadiazole unit is crucial for maintaining high levels of activity against targeted cancer cell lines .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential use as an anticancer agent.
- Combination Therapies : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce resistance mechanisms observed in various cancers.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyridin-2(1H)-one core in this compound?
- The pyridin-2(1H)-one moiety can be synthesized via cyclocondensation reactions using substituted pyridines or via Vilsmeier–Haack formylation of precursor heterocycles. For example, 5-substituted pyridinones have been synthesized using Vilsmeier–Haack conditions with DMF/POCl₃ to introduce carbonyl groups at specific positions . Characterization of intermediates via H NMR and mass spectrometry is critical to confirm regioselectivity.
Q. How can the 3-methyl-1,2,4-oxadiazol-5-yl group be introduced into the pyridinone scaffold?
- The oxadiazole ring is typically formed via cyclization of acylthiosemicarbazides or via Huisgen 1,3-dipolar cycloaddition between nitrile oxides and nitriles. For example, 1,3,4-oxadiazole derivatives have been synthesized by heating thiosemicarbazide intermediates in acidic conditions, followed by purification via column chromatography . Reaction monitoring via TLC and FT-IR is recommended to track cyclization progress.
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- High-resolution mass spectrometry (HRMS) and NMR are critical for verifying molecular weight and carbon environments. For instance, NMR can distinguish between oxadiazole C=N (160–170 ppm) and pyridinone carbonyl (165–175 ppm) signals. Purity should be assessed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during oxadiazole synthesis?
- Byproducts such as open-chain intermediates or regioisomers often arise from incomplete cyclization or competing pathways. Optimization strategies include:
- Varying catalysts (e.g., ZnCl₂ for Lewis acid-mediated cyclization).
- Adjusting solvent polarity (e.g., switching from DMF to acetonitrile to reduce side reactions).
- Using microwave-assisted synthesis to enhance reaction efficiency and selectivity .
- LC-MS should be employed to identify byproducts and refine stoichiometric ratios.
Q. What experimental designs are suitable for evaluating the compound’s biological activity in vitro?
- Use randomized block designs with split-plot arrangements to test dose-response relationships. For example:
- Primary plots : Compound concentration gradients (e.g., 0.1–100 µM).
- Subplots : Cell lines or enzymatic targets (e.g., kinases vs. GPCRs).
- Replicate experiments (n ≥ 3) to account for biological variability .
- Data normalization to positive/negative controls (e.g., DMSO vehicle) is critical for robust statistical analysis.
Q. How can spectral contradictions (e.g., unexpected H NMR shifts) be resolved during characterization?
- Contradictions may arise from tautomerism or solvent effects. Strategies include:
- Repeating NMR experiments in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.
- Performing 2D NMR (e.g., HSQC, HMBC) to confirm coupling patterns and connectivity.
- Comparing experimental data with computational predictions (DFT calculations for H/C chemical shifts) .
Q. What methodologies are recommended for studying the compound’s environmental fate and degradation pathways?
- Follow frameworks like Project INCHEMBIOL, which evaluate:
- Hydrolytic stability : Incubate the compound at varying pH (2–12) and monitor degradation via LC-MS.
- Photolytic degradation : Expose to UV light (254 nm) and identify photoproducts using HRMS.
- Biotic transformation : Use soil/water microcosms to assess microbial metabolism .
Q. How can metabolic pathways be elucidated in preclinical models?
- Conduct in vitro assays using liver microsomes or hepatocytes to identify Phase I/II metabolites.
- Employ LC-QTOF-MS for untargeted metabolomics, focusing on hydroxylation, demethylation, or glucuronidation of the 4-methoxyphenyl or oxadiazole groups .
- Cross-reference findings with databases like PubChem or METLIN for metabolite annotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
